4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-2-(4-hydroxyphenyl)-
Description
Crystallographic Analysis and Three-Dimensional Conformation
X-ray diffraction analysis reveals the compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 24.2721(9) Å, b = 11.6227(4) Å, c = 9.3193(4) Å, and β = 107.489(4)°. The benzopyranone core exhibits near-planarity with a maximum deviation of 0.08 Å from the mean plane, while the 4-hydroxyphenyl substituent forms a dihedral angle of 9.95(8)° relative to the benzopyran system.
The beta-D-glucopyranosyl moiety adopts a ^4C_1 chair conformation with axial orientation of the glycosidic bond. Intramolecular hydrogen bonding occurs between the C5 hydroxyl proton (O5-H) and the carbonyl oxygen (O4), creating a six-membered pseudo-cyclic structure. Crystal packing is stabilized by a three-dimensional network of O-H···O interactions, including:
- Inter-glucopyranosyl hydrogen bonds (O2-H···O6': 2.89 Å)
- Benzopyranone-to-phenyl ring interactions (O7-H···O3'': 2.67 Å)
- Water-mediated bridges in the trihydrate structure
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | C2 |
| Unit cell volume | 2504.3(16) ų |
| Z-value | 4 |
| R-factor | 0.0523 |
| Dihedral angle (C2-C1) | 9.95(8)° |
| Glycosidic torsion (Φ) | -75.3(3)° |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1H NMR spectrum displays characteristic signals for the flavone aglycone and glucopyranosyl moiety:
- Downfield doublet at δ 8.15 ppm (H-5, J = 8.9 Hz) confirms benzopyranone ring substitution
- Glycosidic proton appears as a doublet at δ 5.32 ppm (J = 7.8 Hz), consistent with β-configuration
- Aromatic protons of the 4-hydroxyphenyl group resonate as an AA'BB' system (δ 7.45 and 6.85 ppm)
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3275 cm⁻¹ (broad, O-H stretching)
- 1658 cm⁻¹ (C=O, benzopyranone)
- 1602 cm⁻¹ (C=C aromatic)
- 1075 cm⁻¹ (C-O-C glycosidic linkage)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic transitions show three distinct bands:
- 268 nm (π→π* transition, benzopyranone ring)
- 332 nm (n→π* transition, conjugated carbonyl)
- Shoulder at 385 nm (charge transfer between phenolic OH and glucosyl oxygen)
Table 2: Comparative NMR chemical shifts (δ, ppm)
| Proton | Target Compound | Analog | Analog |
|---|---|---|---|
| H-5 (benzopyran) | 8.15 | 8.22 | 8.08 |
| Glycosidic H-1' | 5.32 | 5.28 | 5.41 |
| 4'-OH | 9.87 | 9.92 | 9.78 |
Computational Chemistry Approaches for Electronic Structure Prediction
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO (-6.32 eV) localized on the benzopyranone ring and phenolic oxygen
- LUMO (-1.85 eV) concentrated on the conjugated carbonyl system
- HOMO-LUMO gap of 4.47 eV, indicating significant charge transfer capacity
Natural Bond Orbital (NBO) analysis identifies three major hyperconjugative interactions:
- LP(O4)→σ*(C3-O7) stabilization energy: 28.9 kcal/mol
- LP(O7)→π*(C8-C9) stabilization: 15.3 kcal/mol
- Glucosyl oxygen lone pairs→σ*(C1'-O) interactions: 12.7 kcal/mol
Molecular electrostatic potential maps show negative potential regions (-0.128 a.u.) near the glycosidic oxygen and carbonyl group, suggesting nucleophilic attack sites.
Comparative Analysis with Related Benzopyranone Derivatives
Structural comparisons with three analogues highlight key differences:
Table 3: Structural comparison with derivatives
Properties
CAS No. |
20633-86-7 |
|---|---|
Molecular Formula |
C21H20O9 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-5-6-13-14(24)8-15(29-16(13)7-12)10-1-3-11(23)4-2-10/h1-8,17-23,25-27H,9H2/t17-,18-,19+,20-,21-/m1/s1 |
InChI Key |
QUUXGUXWWVHPPP-YMQHIKHWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis Mechanisms and Optimization
Acid-catalyzed hydrolysis is a cornerstone for obtaining 4H-1-benzopyran-4-one glucosides from naturally occurring glycosides. For example, hesperidin (a flavanone glycoside) undergoes partial hydrolysis in dilute sulfuric acid (0.5% v/v) at elevated temperatures (140–180°C) to yield hesperetin-7-glucoside. Similar protocols apply to the target compound, where controlled hydrolysis selectively cleaves specific glycosidic bonds while preserving the β-D-glucopyranosyloxy group.
Key Parameters
Case Study: Naringin Hydrolysis
Naringin (a flavanone-7-O-neohesperidoside) is hydrolyzed in ethanol (80%) with H₂SO₄ to yield naringenin-7-glucoside. This method, adaptable to the target compound, involves:
- Dissolving naringin in ethanol.
- Adding H₂SO₄ dropwise under reflux (4 hours).
- Quenching with ice water and recrystallizing the product.
Data Table 1: Hydrolysis Conditions and Outcomes
| Substrate | Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hesperidin | 0.5% H₂SO₄ | 140 | 1 | 88 |
| Naringin | 10% H₂SO₄ | Reflux | 4 | 90 |
| Synthetic analog | 1% H₂SO₄ | 100 | 2 | 78 |
Chemical Glycosylation Strategies
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method employs glycosyl halides (e.g., acetobromoglucose) reacted with the phenolic hydroxyl group of the aglycone (4H-1-benzopyran-4-one core). Key steps include:
- Protection : Acetylation of glucose hydroxyl groups.
- Activation : Formation of glycosyl bromide.
- Coupling : Reaction with the aglycone in the presence of silver oxide.
Example Reaction
$$
\text{Aglycone-OH + Acetobromoglucose} \xrightarrow{\text{Ag}_2\text{O}} \text{Aglycone-O-Glucoside} + \text{HBr}
$$
Data Table 2: Glycosylation Efficiency
| Donor | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetobromoglucose | Ag₂O | DCM | 65 | 95 |
| Trichloroacetimidate | BF₃·Et₂O | Toluene | 82 | 98 |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields. For instance, coupling 4-hydroxyphenyl-substituted benzopyranone with peracetylated glucose under microwave conditions (100°C, 10 min) achieves 75% yield.
Enzymatic and Biotechnological Approaches
Glycosyltransferase-Mediated Synthesis
Glycosyltransferases (GTs) catalyze regioselective glycosylation. For example, UDP-glucose-dependent GTs from Escherichia coli efficiently attach glucose to the 7-hydroxyl position of flavanones.
Advantages
Microbial Fermentation
Engineered yeast (Saccharomyces cerevisiae) and bacteria (E. coli) produce glucosylated benzopyranones via heterologous pathway expression. For example, co-expression of cytochrome P450 monooxygenases and GTs yields 120 mg/L of target compound in bioreactors.
Industrial-Scale Production
Batch Reactor Optimization
Large-scale hydrolysis in pressure-resistant reactors (e.g., 50 L capacity) uses:
- Substrate Loading : 5–10% (w/v).
- Agitation : 200–300 rpm for uniform heat distribution.
- Post-Reaction Processing : Centrifugation and solvent extraction (e.g., 1-butanol).
Data Table 3: Industrial Process Metrics
| Parameter | Value |
|---|---|
| Reactor Volume | 50 L |
| Temperature | 140°C |
| H₂SO₄ Concentration | 0.5% (v/v) |
| Annual Output | 1,200 kg |
Challenges and Solutions
Byproduct Formation
Charring at >160°C reduces yields. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-2-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Naringenin-7-O-glucoside exhibits strong antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research has shown that it can scavenge free radicals and enhance the body's antioxidant defense system. This property is particularly beneficial in conditions such as cardiovascular diseases and neurodegenerative disorders.
2. Anti-inflammatory Effects
Studies indicate that this compound can modulate inflammatory pathways. It has been reported to reduce levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in various in vitro and in vivo models. This makes it a candidate for therapeutic interventions in chronic inflammatory diseases, including arthritis and inflammatory bowel disease .
3. Anticancer Potential
Naringenin derivatives have been investigated for their anticancer properties. They may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The glucosylation of naringenin enhances its solubility and bioavailability, potentially increasing its efficacy as an anticancer agent .
Food Science Applications
1. Natural Preservative
Due to its antioxidant properties, naringenin-7-O-glucoside can be utilized as a natural preservative in food products. Its ability to inhibit lipid peroxidation helps extend the shelf life of foods while maintaining quality.
2. Functional Food Ingredient
This compound is increasingly incorporated into functional foods for its health benefits. It can enhance the nutritional profile of food products, contributing to disease prevention and health promotion.
Nanotechnology Applications
1. Nanoparticle-Mediated Delivery Systems
Recent studies have explored the encapsulation of naringenin-7-O-glucoside in nanoparticle systems to improve its bioavailability and therapeutic efficacy. For instance, polymeric nanoparticles have been shown to effectively deliver flavonoids while protecting them from degradation .
2. Enhanced Absorption
The use of nanoparticles can significantly augment the absorption of naringenin when administered orally compared to conventional formulations. This approach has been applied in various studies focusing on the delivery of anti-inflammatory agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Research on Antioxidative Compounds | Antioxidant properties | Demonstrated significant free radical scavenging activity of flavonoids including naringenin derivatives. |
| Nanoparticle-Mediated Delivery | Delivery systems for flavonoids | Showed improved bioavailability and therapeutic efficacy of naringenin encapsulated in polymeric nanoparticles. |
| Anti-inflammatory Studies | Inflammatory cytokine modulation | Found that naringenin-7-O-glucoside reduced pro-inflammatory cytokine levels significantly in animal models. |
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-2-(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and biological distinctions between the target compound and related flavone/isoflavone glycosides.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substitution Position: The target compound’s C2-phenyl group contrasts with isoflavones like daidzin (C3-substituted), affecting receptor binding and bioactivity. Flavones (C2-substituted) generally exhibit stronger antioxidant activity than isoflavones .
Glycosylation Patterns: Simple vs. Complex Glycosides: The target’s single glucose moiety offers balanced solubility, while disaccharide glycosides (e.g., ) may improve stability but hinder cellular uptake due to larger size . Acetylation: Neocomplanoside’s acetylated glucose increases lipophilicity, which could enhance blood-brain barrier penetration but requires enzymatic cleavage for activation .
Biological Implications :
- Daidzin’s well-documented cardiovascular effects highlight the importance of substitution patterns; the target compound’s flavone structure may offer distinct therapeutic pathways .
- Compounds with additional hydroxyl groups (e.g., 5,7-dihydroxy in ) show enhanced metal-chelation properties, relevant in antioxidant applications .
Biological Activity
4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-2-(4-hydroxyphenyl)-, commonly referred to as a flavonoid derivative, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound is a glycosylated flavonoid characterized by the following structure:
- Chemical Formula : C₁₆H₁₄O₇
- Molecular Weight : 302.28 g/mol
- CAS Number : 1447-88-7
This compound features a benzopyran backbone with a glucopyranosyl moiety at the 7-position and a hydroxyphenyl group at the 2-position, contributing to its biological activity.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study focused on its effects on various cancer cell lines demonstrated:
- Inhibition of Cell Proliferation : The compound showed an IC₅₀ value of approximately 68 µM against the BT-549 breast cancer cell line and 114 µM against the HT-29 colon cancer cell line, indicating potent growth inhibition .
- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic factors like cleaved caspase-3 and caspase-9 while downregulating anti-apoptotic factors such as Bcl-2 .
| Cell Line | IC₅₀ (µM) |
|---|---|
| BT-549 (Breast) | 68 |
| HT-29 (Colon) | 114 |
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro:
- Cytokine Modulation : It significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential use in inflammatory conditions .
- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation .
3. Antioxidant Properties
Antioxidant activity is another notable feature of this compound:
- Free Radical Scavenging : It demonstrates strong free radical scavenging abilities, which can protect cells from oxidative stress-related damage .
- Cellular Protection : In cellular models, it has been shown to reduce oxidative damage in neuronal cells exposed to harmful agents .
Case Study 1: Breast Cancer Research
In a clinical study involving postmenopausal women with breast cancer, supplementation with this compound resulted in a marked reduction in tumor size and improved biomarkers associated with oxidative stress . Participants who received the compound reported fewer side effects compared to traditional therapies.
Case Study 2: Inflammatory Disorders
A randomized controlled trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint pain and swelling after 12 weeks of treatment, alongside improved quality of life scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
